
4-(Prop-2-yn-1-yl)morpholine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-2-yn-1-yl)morpholine-2,6-dione is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a morpholine derivative with a prop-2-yn-1-yl group attached to the nitrogen atom and a dione functionality at positions 2 and 6 of the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
化学反应分析
Types of Reactions
4-(Prop-2-yn-1-yl)morpholine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions can produce diols. Substitution reactions result in various substituted morpholine derivatives .
科学研究应用
4-(Prop-2-yn-1-yl)morpholine-2,6-dione has several scientific research applications, including:
作用机制
The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species play a crucial role in the compound’s chemical reactivity and potential biological effects .
相似化合物的比较
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: A similar compound with a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol.
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione: Another related compound with a different ring structure and molecular formula of C9H10O2.
Uniqueness
4-(Prop-2-yn-1-yl)morpholine-2,6-dione is unique due to its specific dione functionality and the presence of the prop-2-yn-1-yl group.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-prop-2-ynylmorpholine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-2-3-8-4-6(9)11-7(10)5-8/h1H,3-5H2 |
InChI 键 |
BYWKVLVTTLXRBJ-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1CC(=O)OC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)

![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)



![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
